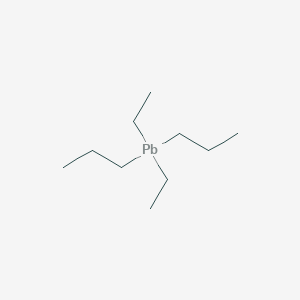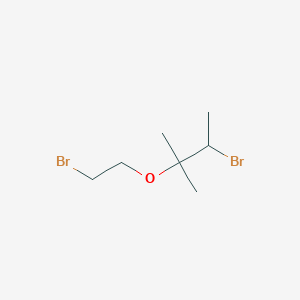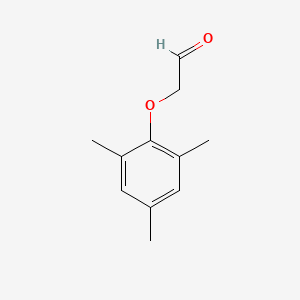
Diethyl(dipropyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(dipropyl)plumbane is an organolead compound with the chemical formula Pb(C2H5)2(C3H7)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
PbCl4+2C2H5MgBr+2C3H7MgBr→Pb(C2H5)2(C3H7)2+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.
Reduction: Reduction reactions can convert this compound to lead(II) compounds.
Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and alkyl radicals.
Reduction: Lead(II) compounds and corresponding alkyl groups.
Substitution: New organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl(dipropyl)plumbane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups.
Tetramethyllead: An organolead compound with four methyl groups.
Diethyllead dichloride: A compound with two ethyl groups and two chloride ions.
Uniqueness
Diethyl(dipropyl)plumbane is unique due to its mixed alkyl groups (ethyl and propyl), which confer distinct chemical and physical properties compared to other organolead compounds
Propiedades
Número CAS |
3440-77-5 |
|---|---|
Fórmula molecular |
C10H24Pb |
Peso molecular |
351 g/mol |
Nombre IUPAC |
diethyl(dipropyl)plumbane |
InChI |
InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3; |
Clave InChI |
BBCKAZXYKNZQGS-UHFFFAOYSA-N |
SMILES canónico |
CCC[Pb](CC)(CC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)






![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)

![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)



![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
